2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid
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Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid consists of a quinoline core with a cyclopropyl group at one position and methyl groups at positions 6 and 8. The carboxylic acid functional group is attached to the quinoline ring. Refer to the InChI code for the exact structural representation: 1S/C15H15NO2/c1-8-5-9(2)14-11(6-8)12(15(17)18)7-13(16-14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,17,18)
.
Scientific Research Applications
Antibacterial Properties and Chemical Synthesis
Research into compounds related to 2-Cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid has focused on their potential as antibacterial agents and their chemical synthesis processes. These studies reveal insights into the structure-activity relationships and the chemical versatility of quinoline derivatives in medicinal chemistry.
Synthesis and Antibacterial Activity
A series of quinolone derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antibacterial properties. For instance, sparfloxacin, a closely related compound, has shown superior in vitro and in vivo potency compared to ciprofloxacin, highlighting the potential of these compounds as promising therapeutic agents against bacterial infections (Miyamoto et al., 1990).
Chemical Synthesis Approaches
The efficient synthesis of 3,4-dihydroquinolin-2-ones via a palladium-catalyzed, decarboxylative [4 + 2]-cycloaddition process demonstrates the chemical versatility and potential for creating diverse quinoline derivatives. This method facilitates the production of compounds with structural similarities to this compound, potentially with varied biological activities (Jin et al., 2018).
Pharmacokinetic Studies
Pharmacokinetic studies of quinolone derivatives provide critical insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for their development as therapeutic agents. For example, studies on AT-4140, a quinolone with structural similarities to this compound, have shown good tissue penetration and a long half-life, indicating its potential for medical applications (Nakamura et al., 1990).
properties
IUPAC Name |
2-cyclopropyl-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-8-5-9(2)14-11(6-8)12(15(17)18)7-13(16-14)10-3-4-10/h5-7,10H,3-4H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUWDKKMUSSQAPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3CC3)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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